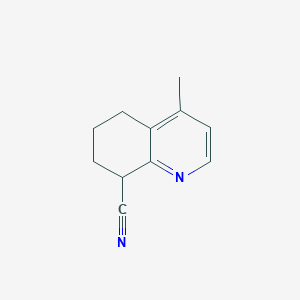
4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 4-methyl-5,6,7,8-tetrahydroquinoline and a suitable nitrile source can be heated in the presence of a catalyst to form the desired compound.
Another approach involves the use of hydrazine hydrate in absolute ethanol, where the reaction mixture is refluxed for several hours and then allowed to cool to precipitate the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically use high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methyl and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amino-tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives with different functional groups at the 4th or 8th position.
Scientific Research Applications
4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5,6,7,8-tetrahydroquinoline
- 2-Chloro-4-methyl-8-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Uniqueness
4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the tetrahydroquinoline ring
Properties
CAS No. |
83246-80-4 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-8-5-6-13-11-9(7-12)3-2-4-10(8)11/h5-6,9H,2-4H2,1H3 |
InChI Key |
XYLGEZCKCREMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC(C2=NC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


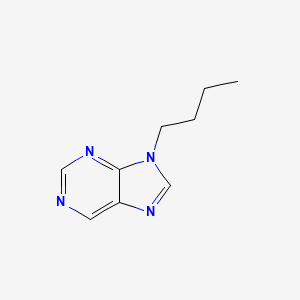
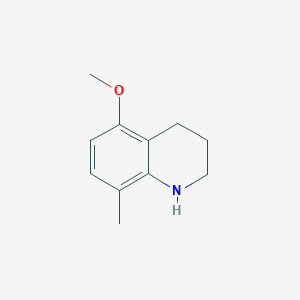
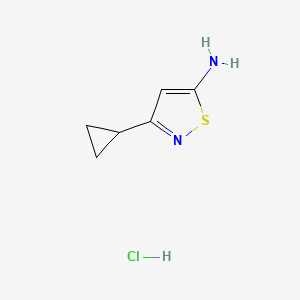
![4-amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11912730.png)

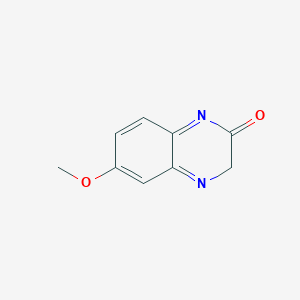


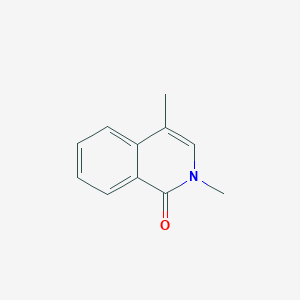


![7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine](/img/structure/B11912800.png)
![4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912807.png)

